N-(1-adamantyl)-3-amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(1-adamantyl)-3-amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group, the dimethoxyphenyl group, and the thiophen-2-yl group. The final step involves the attachment of the tricyclo[3.3.1.1~3,7~]dec-1-yl group to the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-3-amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful as a lead compound in drug discovery.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1-adamantyl)-3-amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridine-2-carboxamide
- 3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine
Uniqueness
The uniqueness of N-(1-adamantyl)-3-amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide lies in its complex structure, which combines multiple aromatic and heterocyclic rings with a tricyclic decyl group. This unique structure may confer specific properties, such as enhanced stability or specific biological activity, that are not present in similar compounds.
Properties
Molecular Formula |
C30H31N3O3S2 |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-amino-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C30H31N3O3S2/c1-35-22-6-5-19(11-23(22)36-2)20-12-21(24-4-3-7-37-24)32-29-25(20)26(31)27(38-29)28(34)33-30-13-16-8-17(14-30)10-18(9-16)15-30/h3-7,11-12,16-18H,8-10,13-15,31H2,1-2H3,(H,33,34) |
InChI Key |
RBVCZJIYJVTLGA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N)C7=CC=CS7)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N)C7=CC=CS7)OC |
Origin of Product |
United States |
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